6-Hydroxyhexanohydrazide

Catalog No.
S707455
CAS No.
1694-83-3
M.F
C6H14N2O2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxyhexanohydrazide

CAS Number

1694-83-3

Product Name

6-Hydroxyhexanohydrazide

IUPAC Name

6-hydroxyhexanehydrazide

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c7-8-6(10)4-2-1-3-5-9/h9H,1-5,7H2,(H,8,10)

InChI Key

NDXKHTNDCMPVBN-UHFFFAOYSA-N

SMILES

C(CCC(=O)NN)CCO

Canonical SMILES

C(CCC(=O)NN)CCO

6-Hydroxyhexanohydrazide

is a chemical compound with the molecular formula C6H14N2O2 . It belongs to the class of hydrazides and has several important physical and chemical properties that make it an ideal candidate for scientific experiments.

    Green Chemistry

    A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone has been reported . This involves integrating bio- and chemical catalysis .

6-Hydroxyhexanohydrazide is a hydrazide compound characterized by the presence of a hydroxyl group and a hydrazide functional group within its molecular structure. This compound belongs to a class of organic compounds known as hydrazides, which contain the functional group R1R2N-NH2, where R1 and R2 can be hydrogen or hydrocarbon groups. The specific structure of 6-hydroxyhexanohydrazide allows it to participate in various

, primarily due to its hydrazide functional group. Key reactions include:

  • Condensation Reactions: 6-Hydroxyhexanohydrazide can react with carbonyl compounds to form hydrazones. This reaction is essential in synthesizing various derivatives.
  • Wolff-Kishner Reduction: This method can be applied to reduce carbonyl groups in the presence of 6-hydroxyhexanohydrazide, converting them into alkanes through the formation of a hydrazone intermediate .
  • Hydrazinolysis: It can react with various electrophiles, leading to the formation of more complex structures, such as quinazolinone derivatives .

The biological activity of 6-hydroxyhexanohydrazide has been explored in various studies. Compounds within the hydrazide class often exhibit significant biological properties, including:

  • Antimicrobial Activity: Some hydrazides have shown effectiveness against various bacterial strains.
  • Antioxidant Properties: The presence of hydroxyl groups enhances the antioxidant potential of such compounds, contributing to their therapeutic applications.
  • Potential Anticancer Activity: Preliminary studies suggest that derivatives of hydrazides may exhibit cytotoxic effects against cancer cell lines.

Several methods exist for synthesizing 6-hydroxyhexanohydrazide:

  • Direct Hydrazinolysis: This involves reacting hexanoic acid derivatives with hydrazine hydrate under acidic or basic conditions to yield 6-hydroxyhexanohydrazide.
  • Condensation with Carbonyl Compounds: The compound can be synthesized by condensing 6-hydroxyhexanoic acid with hydrazine or its derivatives.
  • Modification of Existing Hydrazides: Starting from simpler hydrazides, further functionalization can yield 6-hydroxyhexanohydrazide through selective reactions.

6-Hydroxyhexanohydrazide has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug formulations due to their biological activities.
  • Agricultural Chemicals: The compound may serve as a precursor for developing agrochemicals.
  • Material Science: It can be used in synthesizing polymers and other materials with specialized properties.

Studies involving 6-hydroxyhexanohydrazide often focus on its interactions with various biological targets:

  • Enzyme Inhibition: Research indicates that certain hydrazides can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic benefits.
  • Binding Studies: Investigations into how this compound binds with proteins or nucleic acids can provide insights into its mechanism of action and efficacy as a drug candidate.

Several compounds share structural similarities with 6-hydroxyhexanohydrazide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-HydroxybenzhydrazideContains a phenolic hydroxyl groupStronger aromatic character
2-HydroxymethylhydrazineContains an additional hydroxymethyl groupMore soluble in polar solvents
AcetohydrazideContains an acetyl group instead of a hexyl chainLess hydrophobic than 6-hydroxyhexanohydrazide

Similar Compounds

  • 4-Hydroxybenzhydrazide
  • 2-Hydroxymethylhydrazine
  • Acetohydrazide

These compounds demonstrate varying degrees of biological activity and chemical reactivity, making them valuable for comparison in research contexts. Their unique structural features contribute to different properties and applications in medicinal chemistry and material science.

XLogP3

-1.1

Other CAS

1694-83-3

Wikipedia

6-hydroxyhexanohydrazide

Dates

Last modified: 08-15-2023

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